2,7-Diazaspiro[4.5]decane dihydrochloride
Description
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(6-9-4-1)3-5-10-7-8;;/h9-10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVPDCZMCURSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857103 | |
| Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-87-4 | |
| Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps such as recrystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
- 2,7-Diazaspiro[4.5]decane dihydrochloride serves as a building block in the synthesis of more complex organic compounds. Its spirocyclic structure allows for diverse chemical modifications, making it useful in the development of new materials and pharmaceuticals.
Reagent in Chemical Reactions
- The compound is utilized as a reagent in various chemical reactions, particularly in organic synthesis. Its ability to participate in cyclization and substitution reactions enhances its utility in laboratory settings.
Biological Applications
Inhibition of RIPK1
- One of the most significant biological activities of this compound is its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1) . This kinase is crucial in regulating necroptosis, a form of programmed cell death associated with inflammation and various diseases such as neurodegenerative disorders and cancer.
Mechanism of Action
- The compound binds to the active site of RIPK1, preventing phosphorylation events necessary for necroptosis initiation. This mechanism suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Cellular Effects
- Studies have demonstrated that the compound influences cellular processes such as gene expression and metabolism. It exhibits significant anti-necroptotic effects in cell lines like U937, highlighting its potential as a therapeutic agent against diseases involving necroptosis.
Medical Applications
Therapeutic Potential
- Ongoing research is investigating the therapeutic potential of this compound for treating inflammatory diseases. By inhibiting RIPK1, it may reduce inflammation and cell death, offering new avenues for drug development .
Animal Model Studies
- In animal models, varying dosages of the compound have shown that lower doses effectively inhibit RIPK1 without significant adverse effects, indicating a favorable safety profile for potential clinical applications.
Industrial Applications
Production of Specialty Chemicals
- Beyond its research applications, this compound is used in the production of specialty chemicals and as an intermediate in synthesizing other industrially important compounds. Its unique properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with High Similarity
7-Azaspiro[4.5]decane Hydrochloride (CAS 1198286-88-2)
- Similarity : 0.95 .
- Molecular Formula : C₉H₁₆ClN.
- Key Differences : Replaces one nitrogen atom with a carbon, reducing hydrogen-bonding capacity.
- Applications : Used in ligand synthesis for G-protein-coupled receptors (GPCRs) due to its simpler structure .
2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride
Analogues with Functional Group Variations
2-Phenyl-2,7-Diazaspiro[4.5]decan-1-one Hydrochloride (CAS 852338-81-9)
- Similarity : 0.94 .
- Molecular Formula : C₁₅H₁₉ClN₂O.
- Key Differences : A phenyl group and ketone at position 1 increase lipophilicity and receptor-binding affinity.
- Applications : Explored in dopamine receptor modulation for Parkinson’s disease .
9-Methyl-6-oxa-2,9-Diazaspiro[4.5]decane Dihydrochloride
- Molecular Formula : C₈H₁₆Cl₂N₂O.
- Key Differences : Substitution of a nitrogen with oxygen (6-oxa) and a methyl group alters steric and electronic profiles.
- Applications: Potential use in pain management due to opioid receptor interactions .
Pharmacological Activity Comparison
Key Insight : The position of nitrogen atoms and substituents (e.g., benzyl, phenyl) critically influence target selectivity. For example, benzyl groups enhance opioid receptor binding, while phenyl groups favor dopamine modulation .
Biological Activity
2,7-Diazaspiro[4.5]decane dihydrochloride is a compound characterized by its unique spirocyclic structure containing two nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis—a form of programmed cell death.
The primary mechanism of action for this compound involves its interaction with RIPK1. By binding to the active site of this kinase, the compound inhibits its activity, preventing the phosphorylation events that are crucial for necroptosis initiation. This inhibition can lead to reduced inflammation and cell death in various pathological conditions, such as neurodegenerative diseases and certain cancers.
Target Pathways
- RIPK1 Inhibition : The compound's ability to inhibit RIPK1 suggests potential therapeutic applications in diseases where necroptosis is implicated.
- Cell Signaling : It influences various cellular processes including gene expression and cellular metabolism, particularly in immune cells like U937 cells .
The biochemical properties of this compound highlight its role in modulating cellular functions:
- Enzyme Interaction : It interacts with enzymes and proteins, affecting their activity and subsequent signaling pathways.
- Cellular Effects : Significant anti-necroptotic effects have been observed in U937 cells, showcasing its potential as a therapeutic agent .
Research Findings and Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of spiro[4.5]decanes, revealing that modifications to the spirocyclic structure can enhance biological activity against various targets:
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of 2,7-Diazaspiro[4.5]decane dihydrochloride in laboratory settings?
- Methodological Answer :
- Handling: Use nitrile gloves inspected for integrity, avoid skin/eye contact, and work in a fume hood to prevent inhalation. Electrostatic charge buildup should be mitigated via grounding .
- Storage: Keep containers tightly sealed in a dry, well-ventilated environment at 2–8°C. Reseal opened containers immediately and store upright to prevent leakage .
- Spill Management: Use vacuum systems or non-sparking tools for containment. Collect spills in chemically resistant containers and dispose of according to hazardous waste regulations .
Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?
- Methodological Answer :
- Synthesis: Common routes involve Pd-catalyzed cross-coupling reactions with substituted aryl halides or spirocyclization of tert-butyl-protected intermediates under acidic conditions .
- Characterization: Use /-NMR to verify spirocyclic geometry and proton environments. High-resolution mass spectrometry (HRMS) confirms molecular mass, while HPLC (≥95% purity) assesses impurity profiles .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer :
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)) with ligands like PPh to enhance coupling efficiency .
- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters (temperature, solvent polarity) dynamically .
- Purification: Employ gradient flash chromatography or preparative HPLC with C18 columns to isolate the target compound from regioisomeric byproducts .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
- Methodological Answer :
- Standardized Protocols: Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for solubility assays, 25°C for stability tests). Use differential scanning calorimetry (DSC) to assess thermal degradation thresholds .
- Cross-Validation: Compare data with orthogonal techniques (e.g., NMR vs. X-ray crystallography for stereochemical confirmation) and reference high-purity commercial batches (≥97%) as benchmarks .
Q. What in vitro/in vivo models are suitable for evaluating the pharmacological mechanisms of 2,7-Diazaspiro[4.5]decane derivatives?
- Methodological Answer :
- In Vitro: Use HEK293 cells transfected with target receptors (e.g., GPCRs) for binding affinity assays. Measure IC values via fluorescence polarization .
- In Vivo: Rodent models (e.g., cystinuria-induced mice) assess bioavailability and efficacy. Monitor urinary crystallization inhibition using micro-CT imaging and HPLC-based metabolite profiling .
Q. How can environmental impacts of this compound be assessed during disposal?
- Methodological Answer :
- Ecotoxicity Testing: Follow OECD guidelines for acute aquatic toxicity using Daphnia magna or algae. Measure LC values after 48-hour exposure .
- Degradation Studies: Perform photolysis under UV light (254 nm) or hydrolysis at varying pH levels to identify breakdown products via LC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
